N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide
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Overview
Description
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[3,4-d]1,3-dioxole moiety, followed by the construction of the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core. Key steps include:
Formation of the Benzo[3,4-d]1,3-dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyridino[1,2-a]pyridino[2,3-d]pyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine derivatives, often using palladium-catalyzed cross-coupling reactions.
Final Coupling Step: The benzo[3,4-d]1,3-dioxole and pyridino[1,2-a]pyridino[2,3-d]pyrimidine intermediates are coupled under conditions that promote the formation of the carboxamide linkage, typically using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzo[3,4-d]1,3-dioxole moiety, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the imino and carbonyl groups, leading to the formation of amines and alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its multi-ring structure and functional groups make it a candidate for targeting specific biological pathways.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with various molecular targets makes it a promising lead compound.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)carboxamide: Similar in structure but lacks the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core.
2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)carboxamide: Similar but without the benzo[3,4-d]1,3-dioxole moiety.
Uniqueness
The uniqueness of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25N5O4 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c1-2-3-5-11-30-22(26)17(13-18-23(30)28-21-7-4-6-10-29(21)25(18)32)24(31)27-14-16-8-9-19-20(12-16)34-15-33-19/h4,6-10,12-13,26H,2-3,5,11,14-15H2,1H3,(H,27,31) |
InChI Key |
JOGSPHQXRMPPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
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